molecular formula C20H18O5 B11114949 methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11114949
M. Wt: 338.4 g/mol
InChI Key: SNQUBCWRSBZCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a coumarin-derived ester characterized by a chromene backbone substituted with ethyl (C6), phenyl (C4), and a methoxycarbonylmethoxy group (C7). The compound belongs to a class of molecules with diverse applications in medicinal chemistry, particularly due to the bioactivity imparted by the coumarin core and its substituents.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C20H18O5/c1-3-13-9-16-15(14-7-5-4-6-8-14)10-19(21)25-18(16)11-17(13)24-12-20(22)23-2/h4-11H,3,12H2,1-2H3

InChI Key

SNQUBCWRSBZCMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at a temperature of around 50°C .

Industrial Production Methods

The use of green chemistry principles, such as employing green solvents and catalysts, is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .

Comparison with Similar Compounds

Comparison of Yields :

Compound Yield Key Reagents Reference
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 81–82% K₂CO₃, ethyl chloroacetate
(7-Ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester 64% K₂CO₃, ethyl bromoacetate

Structural Comparison with Analogs

Substituent Variations

The ethyl and phenyl groups at C6 and C4, respectively, differentiate the target compound from analogs. Key structural analogs include:

Methyl 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (): Features a 4-fluorophenyl (C3) and trifluoromethyl (C2) group, enhancing electron-withdrawing effects.

Methyl 2-[(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate (): Contains methyl (C4) and propyl (C3) substituents, increasing hydrophobicity.

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate (): Chloro (C6) and methyl (C4) groups improve antibacterial activity .

Spectral Data Trends

  • IR Spectroscopy : Ester carbonyl peaks at 1724–1753 cm⁻¹ are consistent across analogs .
  • ¹H-NMR: Protons on the chromene core (e.g., H-3 at δ 6.34) show minor shifts depending on substituent electronegativity .

Physicochemical Properties

Melting Points and Solubility

  • Melting Points : Analogous compounds exhibit m.p. ranges of 185–186°C () to >300°C ( hydrazide derivatives), influenced by hydrogen bonding and crystallinity.
  • Solubility : Ethyl/methyl ester derivatives are generally soluble in polar aprotic solvents (DMF, acetone) but insoluble in water .

Molecular Weight and Purity

  • Molecular Formula : The target compound is inferred to be C₂₀H₁₈O₅ (MW: 338.35 g/mol).
  • Purity : Chromatographic methods (e.g., HPLC) and elemental analysis are standard for validation .

Antibacterial Potential

Schiff base derivatives of coumarin-oxyacetates (e.g., compounds 4a–k in ) show activity against Gram-positive and Gram-negative bacteria, suggesting the target compound may share similar properties .

Drug Design and ADMET Profiles

  • Molecular Docking : Analogs with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit enhanced binding to bacterial enzymes .
  • ADMET Predictions : Ethyl/methyl esters generally show favorable logP values (2–3) for membrane permeability but may require prodrug modification for metabolic stability .

Biological Activity

Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, also referred to as 6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy-acetic acid methyl ester, is a compound belonging to the class of coumarin derivatives. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C20H18O5, with a molecular weight of 350.36 g/mol. Its structure features a coumarin backbone substituted with an ethyl group and a phenyl group, which is crucial for its biological activity.

1. Antitumor Activity

Research has indicated that coumarin derivatives exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various coumarin derivatives, including this compound, against several cancer cell lines. The results showed that this compound displayed notable cytotoxicity against human pancreatic (Paca-2), melanoma (Mel-501), and prostate (PC-3) cancer cell lines.

Cell Line IC50 (µM)
Paca-210.7
Mel-5018.5
PC-312.3

These findings suggest that methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetate could be a promising candidate for further development as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation.

The mechanism through which methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetate exerts its antitumor effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound resulted in an increased percentage of cells in the pre-G1 phase, indicative of apoptosis.

Furthermore, the compound was shown to upregulate critical apoptotic markers such as caspase proteins and cytochrome-c release from mitochondria, confirming its role in promoting programmed cell death.

3. Antiviral Activity

In addition to its anticancer properties, there is emerging evidence regarding the antiviral potential of coumarin derivatives. A related study highlighted the efficacy of similar compounds against hepatitis B virus (HBV). Although specific data on this compound's antiviral activity remains limited, the structural similarities suggest potential efficacy against viral infections.

Case Studies

Several case studies have focused on the synthesis and evaluation of coumarin derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized various coumarin derivatives and evaluated their antitumor activity through MTT assays. Methyl [(6-Ethyl-2-Oxo-4-Phenyl)-2H-Chromen]-7-Yl-Oxy-Acetic Acid Methyl Ester was among those tested, showing significant cytotoxic effects across multiple cancer cell lines.
  • In Vivo Studies : Animal models have been utilized to assess the in vivo efficacy of coumarin derivatives. Results indicated that these compounds could effectively inhibit tumor growth and enhance survival rates in treated groups compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.